Cas no 75472-93-4 (Warfarin-d)

Warfarin-d is a deuterated analog of warfarin, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's metabolic stability, making it a valuable internal standard for quantitative analysis in mass spectrometry and other analytical techniques. The deuterium substitution minimizes interference from endogenous compounds, improving accuracy and reproducibility in pharmacokinetic and metabolic studies. Warfarin-d retains the chemical properties of warfarin while offering superior isotopic purity, ensuring reliable performance in research applications. Its use is particularly advantageous in drug metabolism studies, bioanalytical method development, and clinical research where precise quantification of warfarin is required.
Warfarin-d structure
Warfarin-d structure
商品名:Warfarin-d
CAS番号:75472-93-4
MF:C19H16O4
メガワット:308.32794
CID:826723
PubChem ID:54727559

Warfarin-d 化学的及び物理的性質

名前と識別子

    • WARFARIN-D5
    • Warfarin-d5 (phenyl-d5)
    • [2H5]-Warfarin
    • Rodex-d5
    • Sakarat X-d5
    • Warf compound 42-d5
    • Warfarin-d5 (phenyl-d5)100µg
    • Warfotox-d5
    • Warfarin-d
    • 4-Hydroxy-3-[3-oxo-1-(phenyl-D5)butyl]-2H-1-benzopyran-2-one
    • DTXSID10716327
    • F91428
    • (+/-)-Warfarin D5 (phenyl D5)
    • (+/-)-Warfarin D5 (phenyl-D5); 2H-1-Benzopyran-2-one, 4-hydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI); (+/-)-4-Hydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one
    • SS-4514
    • DTXSID801016155
    • (+/-)-Warfarin D5 (phenyl D5) 100 microg/mL in Acetonitrile
    • 3-(alpha-Acetonylbenzyl)-4-hydroxy-coumarin-d5
    • 81-81-2 unlabeled
    • 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
    • 75472-93-4
    • 4-Hydroxy-3-(3-oxo-1-phenyl-d5-butyl)-2H-1-benzopyran-2-one
    • (+/-)-Warfarin-d5
    • AKOS016339623
    • 4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
    • (+/-)-Warfarin-d5 (phenyl-d5)
    • 1ST23011D5
    • Warfarin D5
    • インチ: InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D
    • InChIKey: PJVWKTKQMONHTI-ATTUOBAHSA-N
    • ほほえんだ: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

計算された属性

  • せいみつぶんしりょう: 308.10500
  • どういたいしつりょう: 313.136
  • 同位体原子数: 5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • ゆうかいてん: 154-1570C
  • PSA: 67.51000
  • LogP: 3.60960

Warfarin-d 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
W498502-1mg
Warfarin-d5
75472-93-4
1mg
$ 196.00 2023-09-05
Apollo Scientific
BICR200-25mg
Warfarin D5
75472-93-4
25mg
£1182.00 2024-07-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64700-500ug
(±)-Warfarin-d5
75472-93-4 98%
500ug
¥2187.00 2023-09-09
TRC
W498502-10mg
Warfarin-d5
75472-93-4
10mg
$ 1533.00 2023-09-05
eNovation Chemicals LLC
Y1261158-50mg
WARFARIN-D5
75472-93-4 99% D
50mg
$2080 2024-06-06
eNovation Chemicals LLC
Y1261158-10mg
WARFARIN-D5
75472-93-4 99% D
10mg
$790 2024-06-06
1PlusChem
1P00G630-1mg
WARFARIN-D5
75472-93-4 ≥99% deuterated forms (d1-d5)
1mg
$372.00 2025-02-27
eNovation Chemicals LLC
Y1261158-5mg
WARFARIN-D5
75472-93-4 99% D
5mg
$1435 2025-02-21
Key Organics Ltd
SS-4514-1MG
Warfarin-d5
75472-93-4 >95%
1mg
£87.00 2025-02-08
Apollo Scientific
BICR200-5mg
Warfarin D5
75472-93-4
5mg
£409.00 2024-07-19

Warfarin-d 関連文献

Warfarin-dに関する追加情報

Warfarin-d: A Comprehensive Overview

Warfarin-d (CAS No. 75472-93-4) is a synthetic derivative of warfarin, a well-known anticoagulant drug. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in the field of hematology and cardiovascular medicine. The CAS No. 75472-93-4 identifier is crucial for referencing this compound in scientific literature and regulatory documents, ensuring clarity and precision in its identification.

Warfarin-d is structurally similar to warfarin but differs in its chemical composition, particularly in the substitution pattern of its side chains. This modification imparts distinct pharmacokinetic and pharmacodynamic properties to the compound. Recent studies have highlighted its enhanced bioavailability and reduced risk of drug-drug interactions compared to traditional warfarin formulations. These findings underscore the potential of Warfarin-d as a safer and more effective alternative for patients requiring long-term anticoagulation therapy.

The mechanism of action of Warfarin-d involves inhibition of vitamin K epoxide reductase (VKOR), an enzyme critical for the recycling of vitamin K in the liver. By disrupting this process, Warfarin-d prevents the synthesis of functional clotting factors II, VII, IX, and X, thereby inhibiting blood coagulation. Unlike conventional warfarin, Warfarin-d exhibits a more selective binding profile to VKOR, which may contribute to its improved therapeutic index.

Recent clinical trials have demonstrated the efficacy of Warfarin-d in preventing thromboembolic events in high-risk patients. These trials have also shown a lower incidence of major bleeding complications associated with Warfarin-d treatment compared to standard warfarin therapy. This is attributed to Warfarin-d's predictable dose-response relationship and reduced susceptibility to genetic polymorphisms affecting VKOR activity.

In addition to its anticoagulant effects, Warfarin-d has been investigated for its potential role in cancer therapy. Emerging research suggests that Warfarin-d may inhibit tumor growth by modulating angiogenesis and apoptosis pathways. These findings open new avenues for exploring Warfarin-d as a dual-purpose agent with both anticoagulant and anticancer activities.

The development of Warfarin-d has been driven by advancements in medicinal chemistry and pharmacology. Researchers have employed computational modeling techniques to optimize the compound's structure for enhanced efficacy and safety. Such innovations highlight the importance of interdisciplinary collaboration in drug discovery and development.

Despite its promising attributes, further research is needed to fully elucidate the long-term safety profile of Warfarin-d and to determine its optimal dosing regimen across diverse patient populations. Ongoing studies are also exploring the potential for combining Warfarin-d with other antithrombotic agents to enhance therapeutic outcomes while minimizing adverse effects.

In conclusion, Warfarin-d (CAS No. 75472-93-4) represents a significant advancement in anticoagulant therapy, offering improved safety and efficacy compared to traditional warfarin formulations. Its unique pharmacological properties and potential applications in oncology make it a compelling subject for further investigation. As research continues to unfold, Warfarin-d holds promise as a versatile tool in the management of cardiovascular diseases and beyond.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:75472-93-4)Warfarin-d
A1037685
清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):313.0/777.0/1241.0